tert-Butyl (cis-5-amino-3,3-difluorocyclohexyl)carbamate
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Overview
Description
tert-Butyl (cis-5-amino-3,3-difluorocyclohexyl)carbamate is a chemical compound with the molecular formula C11H20F2N2O2 It is known for its unique structural features, including the presence of both amino and difluorocyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (cis-5-amino-3,3-difluorocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluorocyclohexylamine derivative. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (cis-5-amino-3,3-difluorocyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
tert-Butyl (cis-5-amino-3,3-difluorocyclohexyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (cis-5-amino-3,3-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(5,5-difluoropiperidin-3-yl)carbamate
- tert-Butyl N-(5,5-difluoropiperidin-3-yl)carbamate
Uniqueness
tert-Butyl (cis-5-amino-3,3-difluorocyclohexyl)carbamate is unique due to its specific structural features, including the cis-configuration of the amino and difluorocyclohexyl groups. This configuration can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C11H20F2N2O2 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl N-[(1R,5S)-5-amino-3,3-difluorocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-8-4-7(14)5-11(12,13)6-8/h7-8H,4-6,14H2,1-3H3,(H,15,16)/t7-,8+/m0/s1 |
InChI Key |
SQCWSHBAIPRRPJ-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC(C1)(F)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC(C1)(F)F)N |
Origin of Product |
United States |
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